molecular formula C20H17BrN2O2S B11691071 N-(4-bromophenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

N-(4-bromophenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide

Cat. No.: B11691071
M. Wt: 429.3 g/mol
InChI Key: XHEMTJHLXFQYJQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is a synthetic organic compound that belongs to the class of sulfonylbenzenecarboximidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of bromine, methyl, and sulfonyl groups in its structure suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes:

    Formation of the benzenecarboximidamide core: This can be achieved by reacting benzenecarboximidamide with appropriate reagents under controlled conditions.

    Introduction of the 4-bromophenyl group: This step involves the substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the 4-methylbenzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides and suitable bases.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide would involve large-scale reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
  • N-(4-fluorophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide
  • N-(4-iodophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide

Uniqueness

N-(4-bromophenyl)-N’-(4-methylbenzenesulfonyl)benzenecarboximidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties.

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C20H17BrN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)22-18-11-9-17(21)10-12-18/h2-14H,1H3,(H,22,23)

InChI Key

XHEMTJHLXFQYJQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)Br

Origin of Product

United States

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